molecular formula C9H12BrClN2O2 B2408557 (5-Bromofuran-2-yl)-piperazin-1-ylmethanone;hydrochloride CAS No. 446290-81-9

(5-Bromofuran-2-yl)-piperazin-1-ylmethanone;hydrochloride

Cat. No.: B2408557
CAS No.: 446290-81-9
M. Wt: 295.56
InChI Key: FQFMPZQBMMJDTJ-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)-piperazin-1-ylmethanone;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a furan ring substituted with a bromine atom at the 5-position and a piperazine moiety attached via a methanone linkage. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Properties

IUPAC Name

(5-bromofuran-2-yl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2.ClH/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12;/h1-2,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFMPZQBMMJDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(O2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446290-81-9
Record name 1-(5-bromofuran-2-carbonyl)piperazine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)-piperazin-1-ylmethanone typically involves the following steps:

    Bromination of Furan: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Piperazine Derivative: The brominated furan is then reacted with piperazine in the presence of a suitable base to form the desired piperazine derivative.

    Methanone Linkage Formation: The final step involves the formation of the methanone linkage, typically achieved through a condensation reaction with a suitable carbonyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry

(5-Bromofuran-2-yl)-piperazin-1-ylmethanone;hydrochloride has been explored for its potential therapeutic effects. Notably:

  • Antiparasitic Activity : Compounds with similar structures have shown trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness, with IC50 values ranging from 0.42 μM to 0.80 μM.
  • Antidepressant Properties : Related compounds have demonstrated promising antidepressant activity, suggesting potential applications in treating mood disorders.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules:

  • Synthesis of Novel Compounds : It has been utilized to create derivatives that exhibit antibacterial and antifungal properties, indicating its utility in developing new pharmaceuticals.

Biological Research

The compound has been investigated for its interactions with biological targets:

  • Receptor Binding Studies : Its potential as a ligand in receptor binding studies highlights its importance in understanding molecular interactions within biological systems.

Case Study 1: Antiparasitic Activity

In a study evaluating the efficacy of structurally similar compounds against Trypanosoma brucei, researchers synthesized several derivatives and assessed their pharmacological profiles. The results indicated significant trypanocidal activity, providing insights into the potential development of new treatments for African sleeping sickness.

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant effects of compounds derived from this compound. The study involved behavioral assays in animal models, revealing promising results that warrant further exploration into their mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromofuran-2-yl)-piperazin-1-ylmethanone;hydrochloride is unique due to its combination of a brominated furan ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (5-Bromofuran-2-yl)-piperazin-1-ylmethanone; hydrochloride, also referred to as 1-(5-bromofuran-2-carbonyl)piperazine hydrochloride, is a derivative of piperazine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiparasitic properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a bromine atom at the 5-position and a piperazine moiety, which contributes to its pharmacological profile. Its molecular formula is C9H11BrN2O2HClC_9H_{11}BrN_2O_2\cdot HCl with a molecular weight of approximately 295.56 g/mol .

Antimicrobial Activity

Recent studies have indicated that compounds similar to (5-Bromofuran-2-yl)-piperazin-1-ylmethanone; hydrochloride exhibit significant antimicrobial properties. For instance, derivatives have shown promising results against various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections.

Microbial Strain Activity
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate Inhibition

These findings are consistent with reports indicating that piperazine derivatives often possess broad-spectrum antimicrobial activity .

Anticancer Activity

The anticancer potential of (5-Bromofuran-2-yl)-piperazin-1-ylmethanone; hydrochloride has been explored through various in vitro studies. Research indicates that the compound may induce apoptosis in cancer cells and exhibit cytotoxic effects against specific tumor lines.

Cancer Cell Line IC50 (µM)
FaDu (hypopharyngeal cancer)15.4
MCF-7 (breast cancer)12.3

These results suggest that the compound could serve as a lead for developing new anticancer therapies, particularly due to its ability to trigger apoptosis pathways .

Antiparasitic Activity

Notably, compounds structurally related to (5-Bromofuran-2-yl)-piperazin-1-ylmethanone; hydrochloride have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies indicate that these compounds exhibit trypanocidal activity, making them promising candidates for further development in treating parasitic infections.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of the compound showed significant inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Cytotoxicity in Cancer Models : In a comparative analysis against established chemotherapeutics, (5-Bromofuran-2-yl)-piperazin-1-ylmethanone; hydrochloride showed enhanced cytotoxicity in FaDu cells compared to bleomycin, indicating its potential as an effective anticancer agent.
  • Trypanocidal Activity : A series of experiments highlighted that the compound's derivatives exhibited effective inhibition of Trypanosoma cruzi proliferation, with IC50 values suggesting potent activity comparable to existing treatments .

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